3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester
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Overview
Description
3-methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester is a naphthoic acid.
Scientific Research Applications
Topical Drug Delivery
- 3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester has been studied for its potential in enhancing topical drug delivery. Novel morpholinyl esters of naproxen have shown improved skin permeation, indicating a promising application in transdermal therapeutic systems (Rautio et al., 2000).
Pharmaceutical Intermediate
- This compound serves as a valuable intermediate in pharmaceutical synthesis. It's involved in the synthesis of various pharmaceutical intermediates, showcasing its utility in creating complex therapeutic molecules (Yu Ma, 2000).
Cytotoxic Activity
- Research into acronycine analogues, which include 1-bromo-2-naphthalenecarboxylic acid derivatives, indicates that certain compounds exhibit cytotoxic activities. This highlights its potential in developing new anticancer agents (Bongui et al., 2005).
Synthesis of Arylmorpholines
- The compound has been used in the synthesis of various arylmorpholines, contributing to the development of new chemical entities in medicinal chemistry (Hu Ai-xi, 2005).
Anti-inflammatory Applications
- It's used in synthesizing compounds like methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which exhibits anti-inflammatory properties. This demonstrates its role in creating therapeutics for inflammation-related conditions (C. Balo et al., 2000).
Synthesis of Binaphthyl Derivatives
- The compound is integral in the synthesis of 1,1'-binaphthyl-2-carboxylates, which are important in the field of asymmetric synthesis and organocatalysis (Hattori et al., 1993).
Photopolymerization Initiators
- Naphthalene-based oxime esters, related to this compound, are used as photoinitiators in free radical photopolymerization, crucial in materials science and engineering (Lee et al., 2022).
Peptidomimetic Chemistry
- It has been utilized in the synthesis of Fmoc-protected morpholine-3-carboxylic acid, which finds application in peptidomimetic chemistry, particularly in solid-phase peptide synthesis (Sladojevich et al., 2007).
properties
Product Name |
3-Methoxy-2-naphthalenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester |
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Molecular Formula |
C18H19NO5 |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
(2-morpholin-4-yl-2-oxoethyl) 3-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H19NO5/c1-22-16-11-14-5-3-2-4-13(14)10-15(16)18(21)24-12-17(20)19-6-8-23-9-7-19/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
VCVIEHAEWKJANZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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